molecular formula C10H14N2 B1379935 N-(cyclopropylmethyl)-6-methylpyridin-3-amine CAS No. 1523513-70-3

N-(cyclopropylmethyl)-6-methylpyridin-3-amine

Cat. No. B1379935
CAS RN: 1523513-70-3
M. Wt: 162.23 g/mol
InChI Key: ILMOCEXTVAMSQX-UHFFFAOYSA-N
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Description

“N-(cyclopropylmethyl)-6-methylpyridin-3-amine” is a chemical compound. The “N-(cyclopropylmethyl)” part suggests that it has a cyclopropylmethyl group attached to a nitrogen atom . The “6-methylpyridin-3-amine” part suggests that it is a derivative of pyridine, which is a basic heterocyclic organic compound .


Molecular Structure Analysis

The molecular structure of “N-(cyclopropylmethyl)-6-methylpyridin-3-amine” would likely involve a pyridine ring with a methyl group at the 6-position and a cyclopropylmethyl group attached to a nitrogen atom at the 3-position .


Chemical Reactions Analysis

Cyclopropanes, such as the cyclopropylmethyl group in “N-(cyclopropylmethyl)-6-methylpyridin-3-amine”, can undergo various chemical reactions. These include transition-metal-catalysed cross-couplings .


Physical And Chemical Properties Analysis

The physical and chemical properties of “N-(cyclopropylmethyl)-6-methylpyridin-3-amine” would depend on its specific chemical structure. For example, its solubility, melting point, boiling point, and reactivity would all be determined by its molecular structure .

Scientific Research Applications

Chemical Synthesis and Derivatization

N-(cyclopropylmethyl)-6-methylpyridin-3-amine serves as a pivotal compound in the field of chemical synthesis, showcasing its versatility through various reactions. A notable application is in the palladium-catalyzed carbonylative cyclization of amines via γ-C(sp3)-H activation, which allows for the derivatization of amino acids and peptides into γ-lactams, showcasing the compound's utility in creating complex molecules (Hernando et al., 2016). Furthermore, its role in the synthesis of N-substituted nicotinamide related compounds through aminocarbonylation highlights its significance in producing biologically relevant derivatives (Takács et al., 2007).

Catalytic Applications

The compound finds application in catalysis, demonstrated by the synthesis of N-cyclohexyl-2-aryl(alkyl)-imidazo[1,2-a]pyridin-3-amine derivatives using specific catalysts under solvent-free conditions, illustrating its role in facilitating environmentally friendly chemical reactions (Ghorbani‐Vaghei & Amiri, 2014).

Structural and Mechanistic Insights

In the realm of structural chemistry, the compound contributes to understanding the molecular architecture and interactions within crystals. Studies such as the crystal structure analysis of ethyl 5-methylimidazo[1,2-a]pyridine-2-carboxylate, derived from a reaction involving 6-methylpyridin-2-amine, provide valuable insights into intermolecular hydrogen bonding and ring conformations (Yao et al., 2010).

Biochemical Applications

Though the focus is away from drug use and dosage, the involvement of cyclopropylamine structures in biochemical studies cannot be overlooked. The oxidation and N-dealkylation studies of N-cyclopropylamine by enzymes, shedding light on the fate of the cyclopropyl group, provide a foundation for understanding the metabolic pathways and potential bioactivity of related compounds (Shaffer, Morton, & Hanzlik, 2001).

Safety And Hazards

The safety and hazards associated with “N-(cyclopropylmethyl)-6-methylpyridin-3-amine” would depend on its specific chemical structure and how it is used. For example, if it were used as a drug, its safety profile would be determined through preclinical and clinical testing .

Future Directions

The future directions for research on “N-(cyclopropylmethyl)-6-methylpyridin-3-amine” would depend on its potential applications. For example, if it were found to have useful biological activity, it could be further developed as a drug . Alternatively, if it were found to have interesting chemical reactivity, it could be used in the development of new synthetic methods .

properties

IUPAC Name

N-(cyclopropylmethyl)-6-methylpyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2/c1-8-2-5-10(7-11-8)12-6-9-3-4-9/h2,5,7,9,12H,3-4,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILMOCEXTVAMSQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C=C1)NCC2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(cyclopropylmethyl)-6-methylpyridin-3-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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